molecular formula C19H16N2P+ B12451087 Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium

Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium

Cat. No.: B12451087
M. Wt: 303.3 g/mol
InChI Key: QUJGGUWYOOXCCI-UHFFFAOYSA-N
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Description

Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium, also known as Methyl (triphenylphosphoranylidene)acetate, is a versatile organophosphorus compound. It is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be synthesized through the reaction of triphenylphosphine with methyl bromoacetate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to produce the desired alkene and a phosphine oxide byproduct .

Common Reagents and Conditions

    Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)

    Conditions: Anhydrous solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products of the Wittig reaction involving this compound are alkenes. The specific alkene formed depends on the aldehyde or ketone used in the reaction .

Mechanism of Action

The mechanism of action of Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with the carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N2P+

Molecular Weight

303.3 g/mol

IUPAC Name

methylidyne-[(triphenyl-λ5-phosphanylidene)amino]azanium

InChI

InChI=1S/C19H16N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h1-16H/q+1

InChI Key

QUJGGUWYOOXCCI-UHFFFAOYSA-N

Canonical SMILES

C#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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